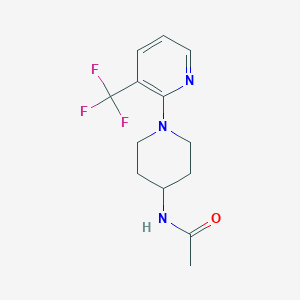

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c1-9(20)18-10-4-7-19(8-5-10)12-11(13(14,15)16)3-2-6-17-12/h2-3,6,10H,4-5,7-8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTESBTWGHRPUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Preparation of 3-(trifluoromethyl)pyridine: This can be achieved through trifluoromethylation of pyridine using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.

Formation of piperidin-4-one: The intermediate 3-(trifluoromethyl)pyridine is then reacted with piperidine to form 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one.

Acetylation: The final step involves acetylation of the piperidin-4-one intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Acetamide Formation

The primary amine undergoes acetylation:

-

1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine reacts with acetyl chloride or acetic anhydride in dichloromethane (DCM) at 0–25°C.

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used as a base to scavenge HCl .

-

Purification via silica gel chromatography (ethyl acetate/hexanes) yields the final acetamide .

Key Reaction Optimization

Critical parameters for high yields include:

Side Reactions and Mitigation

-

Trifluoromethyl Stability : The CF₃ group is resistant to hydrolysis under acidic/basic conditions but may degrade under prolonged heating (>120°C) .

-

Amine Oxidation : Use of inert atmospheres (N₂/Ar) prevents oxidation of the piperidine amine during coupling .

Spectral Validation

-

¹H NMR (CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 4.15–4.05 (m, 1H, piperidine-H), 2.85–2.70 (m, 2H), 2.10 (s, 3H, CH₃CO), 1.95–1.80 (m, 2H) .

Scale-Up Considerations

-

Solvent Recycling : Ethyl acetate/hexanes mixtures are recoverable via distillation .

-

Catalyst Loading : Pd catalysts (e.g., Pd(dppf)Cl₂) at 2 mol% minimize costs without compromising yield .

This synthesis leverages robust cross-coupling and acetylation protocols, with yields optimized through solvent selection and catalytic systems. The trifluoromethyl group enhances metabolic stability, aligning with trends in FDA-approved scaffolds .

Scientific Research Applications

Chemical Properties and Structure

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. The compound's molecular formula is with a molecular weight of approximately 244.21 g/mol. The presence of both piperidine and pyridine rings contributes to its pharmacological versatility.

Pharmacological Applications

2.1 Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups can exhibit enhanced potency against various cancer types. For instance, studies have shown that similar structures can inhibit the activity of polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation . The incorporation of the trifluoromethyl group in this compound may lead to improved efficacy in cancer treatment by modulating enzyme interactions.

2.2 Neurological Disorders

The compound's piperidine structure suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression . The structural modifications provided by the trifluoromethyl group could enhance binding affinity to relevant receptors.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, such as trifluoromethyl pyridines and piperidines. Variations in synthetic pathways can lead to derivatives with altered pharmacological profiles.

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Trifluoromethyl pyridine | Base, solvent | High |

| Step 2 | Piperidine derivative | Acid catalyst | Moderate |

| Step 3 | Acetic anhydride | Heat, reflux | High |

Case Studies

4.1 Drug Development

A notable case study involves the exploration of trifluoromethyl-containing compounds in FDA-approved drugs. Research has demonstrated that modifications involving trifluoromethyl groups can significantly enhance drug potency and selectivity . For instance, drugs like Ubrogepant have incorporated similar motifs for improved therapeutic outcomes.

4.2 Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding how variations in chemical structure affect biological activity. In one study, modifications on the piperidine ring were shown to alter binding affinities for serotonin receptors, suggesting a pathway for developing new antidepressants .

Mechanism of Action

The mechanism of action of N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares core motifs with several derivatives documented in the literature. Key comparisons include:

*Estimated based on molecular formula.

Key Observations

Piperidine vs. Piperazine derivatives (e.g., 8b, 8c) exhibit higher molecular weights (464–530 g/mol) and melting points (207–266°C), likely due to extended aromatic systems and polar substituents .

Trifluoromethyl Substitution :

- The 3-CF₃ group on pyridine enhances metabolic stability compared to methoxy (8d) or difluoro (8c) substituents, which may degrade via oxidative pathways .

Biological Activity: Rilapladib and goxalapladib () demonstrate therapeutic relevance in atherosclerosis and Alzheimer’s disease, attributed to their inhibition of Lp-PLA2. The target compound’s lack of a quinoline or naphthyridine moiety suggests divergent targets .

Synthetic Routes :

- The target compound may be synthesized via amide coupling analogous to (e.g., 4a + 7I), though specific protocols are unreported. By contrast, goxalapladib requires multi-step functionalization of naphthyridine cores .

Research Findings and Implications

- Physicochemical Properties : The CF₃ group in the target compound likely improves blood-brain barrier penetration relative to polar derivatives like 8c (3,4-diF) or 8d (3-OMe) .

- Therapeutic Potential: While rilapladib and goxalapladib are advanced candidates, the target compound’s simpler structure may offer advantages in synthetic accessibility and tunability for CNS targets.

- Unresolved Questions : Biological data (e.g., IC₅₀, selectivity) for the target compound are absent in the provided evidence, necessitating further profiling to assess its pharmacological viability.

Biological Activity

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article summarizes the current understanding of its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which plays a crucial role in enhancing its biological activity. The molecular formula is , with a molecular weight of 303.28 g/mol. The presence of the trifluoromethyl group is known to influence pharmacokinetics and receptor binding affinity.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency due to their ability to form stronger interactions with biological targets. For instance, the trifluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, which are critical in modulating receptor activity and selectivity .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties, particularly as a potential treatment for cognitive deficits associated with neurological disorders such as Alzheimer's disease and Lewy Body Dementia .

Key Findings:

- Inhibition of Acetylcholinesterase (AChE): Studies have shown that this compound acts as an AChE inhibitor, which is beneficial in enhancing cholinergic neurotransmission .

- Neuroprotective Effects: The compound has demonstrated neuroprotective effects in preclinical models, suggesting its potential utility in preventing neuronal loss associated with neurodegenerative diseases .

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive (pain-relieving) properties. Research indicates that it may act on the transient receptor potential vanilloid 1 (TRPV1) channels, which are critical in pain perception. Compounds that modulate TRPV1 activity have been shown to alleviate pain in various models .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Trifluoromethyl Group: Enhances lipophilicity and receptor binding.

- Piperidine Ring: Provides structural rigidity and facilitates interaction with target receptors.

A detailed SAR analysis indicates that modifications to the piperidine or pyridine rings can significantly alter biological activity, offering pathways for developing more potent analogs .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cognitive Function:

- Pain Modulation Study:

Q & A

Q. What are the recommended synthetic routes for N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide?

A common approach involves coupling 3-(trifluoromethyl)pyridine-2-amine with a piperidin-4-ylacetamide precursor via reductive amination or nucleophilic substitution. Post-synthesis purification typically employs column chromatography followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . For analogs, reactions with isopropylamine and phenoxyacetic acid under reflux conditions have been documented, yielding structurally similar piperidine derivatives .

Q. How should researchers characterize this compound’s purity and structural integrity?

Key methods include:

Q. What in vitro assays are suitable for initial target identification?

- Radioligand Binding Assays : Screen for affinity at G protein-coupled receptors (GPCRs) or ion channels, given the piperidine moiety’s prevalence in CNS targets .

- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or phosphatases using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Substituent Modifications : Replace the trifluoromethyl group with halogens (Cl, Br) or methoxy groups to assess steric/electronic effects on binding.

- Piperidine Ring Alterations : Introduce methyl or phenyl groups to the piperidine nitrogen to evaluate conformational flexibility.

- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like HIV-1 capsid proteins, as seen in co-crystal structures of related acetamides .

Q. What methodologies resolve contradictions in pharmacological data across studies?

- Meta-Analysis : Aggregate data from multiple assays (e.g., conflicting IC values) to identify confounding variables (e.g., cell line differences).

- Dose-Response Curves : Validate activity thresholds using orthogonal assays (e.g., electrophysiology for ion channel targets) .

Q. How should researchers design in vivo pharmacokinetic studies?

Q. What strategies mitigate off-target effects in complex biological systems?

- Selectivity Screening : Use panels of related receptors/enzymes (e.g., serotonin vs. dopamine receptors).

- Proteome-Wide Profiling : Employ affinity pulldown coupled with mass spectrometry to identify unintended protein interactions .

Methodological Challenges and Solutions

Q. How can crystallography aid in understanding binding modes?

Q. What protocols ensure compound stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.